molecular formula C5H8BrN3O2S B3147460 4-Bromo-n,n-dimethyl-1h-imidazole-1-sulfonamide CAS No. 623577-41-3

4-Bromo-n,n-dimethyl-1h-imidazole-1-sulfonamide

Cat. No.: B3147460
CAS No.: 623577-41-3
M. Wt: 254.11 g/mol
InChI Key: OSQXSWIBDOLLBI-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Sulfonamide Moieties in Advanced Chemical Systems

Imidazole Moiety: The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of several crucial biological molecules, including the amino acid histidine and nucleic acids. dvpublication.comnih.gov Its unique electronic structure allows it to act as both a proton donor and acceptor, making it vital in many enzymatic reactions and as a ligand in coordination chemistry. nih.gov The imidazole scaffold is a cornerstone in drug development, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties. nih.govnih.govmdpi.com The electron-rich nature of the imidazole ring enables it to bind readily with various enzymes and receptors through hydrogen bonds, hydrophobic forces, and van der Waals interactions, enhancing its therapeutic potential. nih.gov

Sulfonamide Moiety: Sulfonamides, characterized by the -SO₂NH- functional group, were among the first antimicrobial agents to be widely used in medicine and are foundational to the development of "sulfa drugs". researchgate.net Beyond their well-established antibacterial roles, sulfonamides are integral to a broad range of pharmaceuticals with applications as anticancer, antiviral, and antidiabetic agents. nih.govresearchgate.net This functional group is known to target specific enzymes, such as carbonic anhydrase, which is implicated in conditions like glaucoma and certain cancers. researchgate.net The incorporation of a sulfonamide group can significantly influence a molecule's pharmacokinetic properties, including solubility and protein binding, making it a valuable tool in drug design. dvpublication.com

The strategic combination of these two moieties in a single molecule is a common approach in medicinal chemistry to create hybrid compounds with potentially enhanced or novel biological activities. nih.govresearchgate.net

Research Context of Substituted Imidazole-1-sulfonamides

The field of substituted imidazole-1-sulfonamides is an active area of research focused on synthesizing new chemical entities for pharmacological evaluation. Scientists synthesize these compounds by combining various substituted imidazoles with sulfonyl chlorides, creating a library of derivatives to screen for biological activity. dvpublication.com Research has shown that attaching a sulfonamide group to an imidazole ring can yield compounds with significant antibacterial, anticancer, and anti-inflammatory effects. nih.gov

Synthetic strategies often involve a two-step process where a substituted imidazole is first synthesized, followed by its reaction with a sulfonyl chloride in the presence of a base. dvpublication.com Characterization of these new compounds is typically performed using spectroscopic methods such as UV-Visible, FTIR, and NMR analysis to confirm their chemical structures. dvpublication.com Studies on imidazole-sulfonamide hybrids have demonstrated their potential as inhibitors of specific enzymes like BRAF V600E kinase and carbonic anhydrases IX and XII, which are linked to tumor growth. researchgate.net The versatility of this molecular framework allows for systematic modifications to explore structure-activity relationships and optimize therapeutic potential.

Scope and Academic Importance of 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide Studies

While extensive research exists for the broader class of imidazole-sulfonamides, specific studies focusing exclusively on this compound are less prevalent. However, its academic importance can be inferred from the well-established roles of its structural components in chemical synthesis and drug discovery.

The "4-bromo" substitution on the imidazole ring is particularly significant. Halogenated (specifically brominated) heterocyclic compounds are crucial intermediates in organic synthesis. The bromine atom serves as a versatile functional handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. thieme-connect.de For instance, compounds like 4-bromo-1,2-dimethyl-1H-imidazole are identified as key building blocks for constructing a wide range of active pharmaceutical ingredients (APIs), including inhibitors for kinases and other enzymes. thieme-connect.deresearchgate.netbohrium.com

The "N,N-dimethyl-1-sulfonamide" group provides a stable and synthetically accessible sulfonamide functionality. The N,N-dimethyl substitution prevents the formation of intermolecular hydrogen bonds that could otherwise complicate its solubility and reactivity, while the sulfonamide link to the imidazole N-1 position is a common feature in many bioactive molecules. nih.gov

Therefore, this compound is primarily valued as a specialized chemical building block. Its structure is primed for use in medicinal chemistry programs aimed at developing new drugs. Researchers can utilize the bromo-substituent to attach various other molecular fragments, creating libraries of novel compounds for high-throughput screening. The imidazole-sulfonamide core provides a proven pharmacophore, increasing the likelihood of discovering new molecules with desirable biological activities. The compound's importance lies not in its own end-use applications discovered to date, but in its potential as a key intermediate for the synthesis of more complex and potentially therapeutic molecules.

The properties of structurally related compounds provide context for the potential characteristics of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Feature
4-Bromo-1H-imidazole2302-25-2C₃H₃BrN₂146.97Parent bromo-imidazole core.
N,N-Dimethyl-1H-imidazole-1-sulfonamide78162-58-0C₅H₉N₃O₂S175.21Unsubstituted imidazole-sulfonamide. nih.gov
N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide135773-25-0C₅H₈IN₃O₂S301.10Structurally similar iodo-analogue. pharmaffiliates.com
4-Bromo-1,2-dimethyl-1H-imidazole850429-59-3C₅H₇BrN₂175.03A key building block for bioactive molecules. thieme-connect.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N-dimethylimidazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXSWIBDOLLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240674
Record name 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide
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Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623577-41-3
Record name 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623577-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID701240674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 Bromo N,n Dimethyl 1h Imidazole 1 Sulfonamide

Strategies for Imidazole (B134444) Ring Formation and Functionalization

The synthesis of functionalized imidazoles like 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide relies on a toolkit of established and advanced organic reactions. These strategies can be broadly categorized into the initial construction of the imidazole nucleus and its subsequent, carefully controlled functionalization.

Condensation Reactions for Imidazole Nucleus Synthesis

The formation of the core imidazole ring is a foundational step in the synthesis of its derivatives. Classic multicomponent reactions are frequently employed for this purpose. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a prominent example, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgpharmaguideline.comwikipedia.org This method allows for the formation of the (1,2), (3,4), and (1,5) bonds of the imidazole ring in a single pot. wikipedia.org Variations of this reaction can produce a wide range of substituted imidazoles by changing the starting components. wikipedia.orgpharmaguideline.com

Modern approaches often utilize catalysts to improve efficiency and yield. For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized through the condensation of benzil, aldehydes, and anilines in the presence of ammonium (B1175870) acetate (B1210297), using catalysts like Fe3O4@SiO2/bipyridinium nanocomposites. nih.gov Other methods employ different catalysts and even solvent-free conditions to achieve the desired imidazole core. researchgate.netsharif.edu

Regioselective Bromination of Imidazole Derivatives

Introducing a bromine atom at a specific position on the imidazole ring requires careful control of reaction conditions to achieve the desired regioselectivity. The direct halogenation of imidazole with molecular bromine often leads to over-bromination, yielding 2,4,5-tribromoimidazole (B189480) as the predominant product. rsc.org To obtain the desired 4-bromo-1H-imidazole, a subsequent reduction step, typically using sodium sulfite (B76179), is necessary to selectively remove the bromine atoms at the 2 and 5 positions. rsc.orgguidechem.com

Alternative brominating agents and conditions can offer better control. Using N-bromosuccinimide (NBS) as the bromine source can provide a milder reaction. mdpi.comnih.gov For example, reacting 1H-imidazole with NBS in DMF can result in a mixture of mono-, di-, and tri-bromo imidazoles, from which 4(5)-bromoimidazole can be isolated. rsc.org The choice of solvent and the presence of additives like sodium acetate can significantly influence the reaction's outcome. guidechem.com In some cases, a strategy of exhaustive bromination followed by selective debromination is the most effective route to the desired 4-bromo isomer. bohrium.comresearchgate.netthieme-connect.com

Table 1: Comparison of Bromination Methods for Imidazole
MethodBrominating AgentTypical Product(s)Key StrategyReference
Direct BrominationBromine (Br₂)2,4,5-TribromoimidazoleOver-bromination followed by selective reduction with Na₂SO₃ rsc.orgguidechem.com
NBS BrominationN-Bromosuccinimide (NBS)Mixture of mono-, di-, and tribromoimidazolesMilder conditions, isolation of desired product from mixture rsc.org
Selective DebrominationIsopropyl magnesium chloride4-Bromo-1,2-dimethyl-1H-imidazole (from 4,5-dibromo precursor)Circumvents regioisomer separation by selectively removing one bromine bohrium.comthieme-connect.com

Sulfonamide Group Introduction via Sulfonyl Chloride Reagents

The introduction of the N,N-dimethylsulfonamide group is typically achieved by reacting the N-H of the imidazole ring with a suitable sulfonyl chloride reagent. The nitrogen atom of the imidazole acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new N-S bond. This reaction is generally carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

For the target molecule, 4-bromo-1H-imidazole would be reacted with N,N-dimethylsulfamoyl chloride. Heterocycles containing sulfonamido moieties have garnered significant attention for their pharmacological properties. nih.gov The synthesis of related compounds, such as imidazole-1-sulfonyl azides, demonstrates the versatility of activating the imidazole nitrogen with sulfonyl groups. organic-chemistry.org These reagents are valuable in organic synthesis for processes like diazo transfer. organic-chemistry.org

Multi-Step Synthesis Pathways

A plausible multi-step synthesis for this compound would logically follow a sequence of the key functionalization steps.

Formation of 4-Bromo-1H-imidazole : The synthesis would begin with commercially available imidazole. To achieve the 4-bromo substitution, a common route involves the initial formation of 2,4,5-tribromo-1H-imidazole by reacting imidazole with an excess of bromine. guidechem.com This tribrominated intermediate is then subjected to a selective reduction (debromination) using an aqueous solution of sodium sulfite (Na₂SO₃) under reflux, which preferentially removes the bromine atoms at the more reactive C2 and C5 positions, yielding the desired 4-Bromo-1H-imidazole. guidechem.com

Sulfonamide Formation : The final step involves the N-sulfonylation of 4-Bromo-1H-imidazole. The intermediate is reacted with N,N-dimethylsulfamoyl chloride in the presence of a suitable base (e.g., triethylamine (B128534) or sodium hydride) in an aprotic solvent. The base deprotonates the N-H of the imidazole ring, and the resulting imidazolide (B1226674) anion attacks the sulfonyl chloride, displacing the chloride ion to form the final product, this compound.

A patent for a related compound, 4-bromo-2-nitro-1H-imidazole, outlines a three-step synthesis starting from 2-nitroimidazole, which involves protection of the imidazole nitrogen, bromination with NBS, and subsequent deprotection. google.com This highlights the general principle of using protecting groups to direct functionalization in multi-step syntheses.

Scalable and High-Yielding Synthetic Approaches for Related Brominated Imidazoles

For the large-scale production of key intermediates, efficiency, cost, and yield are paramount. A highly effective and scalable two-step synthesis for 4-bromo-1,2-dimethyl-1H-imidazole, a structurally related building block, has been developed. bohrium.comresearchgate.net This approach cleverly bypasses the difficult separation of regioisomers.

Table 2: Scalable Synthesis of 4-bromo-1,2-dimethyl-1H-imidazole
StepStarting MaterialReagentsProductKey FeatureReference
1. Bromination1,2-dimethyl-1H-imidazoleNBS / DMF4,5-dibromo-1,2-dimethyl-1H-imidazoleExhaustive bromination to a single dibromo product bohrium.comthieme-connect.com
2. Selective Debromination4,5-dibromo-1,2-dimethyl-1H-imidazoleIsopropyl magnesium chloride (iPrMgCl)4-bromo-1,2-dimethyl-1H-imidazoleHigh-yield, regioselective removal of one bromine atom bohrium.comthieme-connect.com

Challenges in Regioisomer Control during Synthesis

A primary difficulty in the synthesis of substituted imidazoles is controlling regioselectivity. numberanalytics.com The electronic nature of the imidazole ring makes the C4 and C5 positions susceptible to electrophilic substitution, and differentiating between them can be challenging, often resulting in a mixture of isomers that are difficult to separate. thieme-connect.comnumberanalytics.com

For instance, the methylation of 5-bromo-2-methyl-1H-imidazole yields a mixture of two regioisomers: 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.com Separating these isomers on a large scale is impractical, with methods like preparative-TLC being suitable only for small quantities. thieme-connect.com This issue necessitates the development of synthetic routes that either produce a single isomer or allow for the selective conversion of an intermediate, such as the scalable synthesis described previously which avoids this separation issue altogether. bohrium.comresearchgate.net

The challenge of regioselectivity extends to C-H activation and arylation reactions. While methods have been developed for the selective C5- and C2-arylation of protected imidazoles, functionalization at the C4 position remains less straightforward. nih.gov Strategies such as "SEM-group transposition," where a protecting group is moved from N-1 to N-3, have been developed to activate the C4 position for subsequent reactions, allowing for the synthesis of specific regioisomers that would otherwise be difficult to access. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N,n Dimethyl 1h Imidazole 1 Sulfonamide

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the imidazole (B134444) ring in this compound is significantly influenced by the N,N-dimethylsulfonamide group. As a potent electron-withdrawing group, it deactivates the imidazole ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the halogenated C4 position.

Halogen Atom Substitution Reactions (e.g., Bromine replacement)

The bromine atom at the C4 position is susceptible to displacement by a variety of nucleophiles. This reactivity is characteristic of halogenated imidazoles that are activated by electron-withdrawing groups. rsc.orgresearchgate.net The N,N-dimethylsulfonamide group reduces the electron density of the imidazole ring, facilitating the attack of nucleophiles and stabilizing the negatively charged intermediate formed during the reaction. total-synthesis.commasterorganicchemistry.com

Reactions with both "hard" and "soft" nucleophiles are anticipated. For instance, hard nucleophiles like methoxide (B1231860) or cyanide anions, and soft nucleophiles such as thiols or amines, can displace the bromide ion. researchgate.net This substitution is a key transformation, allowing for the introduction of diverse functional groups at the C4 position of the imidazole scaffold. The general mechanism for this transformation is a Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.com

Nucleophilic Attack at the Imidazole Ring

Beyond direct substitution of the bromine atom, the electron-deficient nature of the ring allows for potential nucleophilic attack at other carbon positions, although this is generally less favored than displacement of a good leaving group like bromide. The SNAr mechanism is the most probable pathway for substitution reactions on this molecule. total-synthesis.comchemistrysteps.com This mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide) to restore aromaticity. masterorganicchemistry.com The electron-withdrawing sulfonamide group is crucial for stabilizing the Meisenheimer complex, thereby lowering the activation energy for the reaction. total-synthesis.com

Oxidation and Reduction Pathways of the Sulfonamide Moiety

The sulfonamide moiety (–SO₂NR₂) is generally robust and resistant to oxidation under standard conditions. However, the N-arylsulfonyl group can be involved in specific oxidative reactions, often mediated by potent oxidizing agents like potassium persulfate (K₂S₂O₈), which can lead to the formation of N-arylsulfonylimines if a suitable benzylic proton is available on a substituent. nih.gov

Conversely, the reduction of arylsulfonamides is a known chemical transformation. Electrochemical reduction can cleave the N-S bond. acs.org Chemical methods, often employing strong reducing agents or catalytic systems, can also achieve this reduction, typically yielding the corresponding amine and sulfur dioxide derivatives. More recent developments have focused on using redox-active benzimidazolium sulfonamides as precursors for generating reactive N–S intermediates under reductive conditions for cross-coupling reactions. rsc.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling)

The C4-bromo substituent makes 4-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly noteworthy. nih.govrsc.orglibretexts.org It is anticipated that the title compound would readily react with various aryl- or heteroarylboronic acids under standard Suzuki conditions to yield 4-aryl-N,N-dimethyl-1H-imidazole-1-sulfonamide derivatives. nih.gov The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄(none)K₂CO₃Dioxane/H₂O100 nih.gov
PdCl₂(dppf)(none)Cs₂CO₃DMFReflux nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80 nih.gov
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100 nih.gov

Other important cross-coupling reactions applicable to this substrate include the Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes).

Coordination Chemistry and Metal Complexation with Transition Metals

The this compound molecule possesses multiple potential coordination sites for transition metals. Imidazole and its derivatives are well-known ligands in coordination chemistry, typically binding to metal ions through the imine-like nitrogen atom (N3). researchgate.netwikipedia.orgrsc.org The basicity of this nitrogen makes it an effective sigma-donor. wikipedia.org

Furthermore, sulfonamides themselves can act as ligands. nih.gov The oxygen atoms of the sulfonyl group (SO₂) can coordinate to metal centers, and in some cases, the nitrogen atom of the sulfonamide can also participate in binding, particularly after deprotonation. The combination of the imidazole ring and the sulfonamide group makes the title compound a potential bidentate or even polydentate ligand, capable of forming stable chelate complexes with a variety of transition metals such as Ruthenium(II), Cobalt(II), Nickel(II), and Copper(II). nih.govekb.eg The formation of such metal complexes can significantly alter the electronic properties and reactivity of the parent molecule.

Reaction Mechanism Analysis (e.g., Electrophilic Aromatic Substitution)

Due to the strong deactivating effect of the N-sulfonyl group, conventional Electrophilic Aromatic Substitution (EAS) on the imidazole ring is highly unlikely. The sulfonamide group withdraws electron density, making the ring electron-poor and thus not nucleophilic enough to attack common electrophiles.

The dominant substitution mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr). As detailed in section 3.1.2, this mechanism is facilitated by the electron-withdrawing nature of the sulfonamide substituent, which stabilizes the key anionic Meisenheimer intermediate. total-synthesis.commasterorganicchemistry.comnih.gov The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon bearing the bromine atom. total-synthesis.com

For cross-coupling reactions, the mechanism follows a well-established catalytic cycle involving a palladium catalyst. mdpi.comyoutube.com The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole ring to form a Pd(II) complex.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgmdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 4-Bromo-n,n-dimethyl-1h-imidazole-1-sulfonamide, allowing for the confirmation of its molecular formula. The mass spectrum would also display a characteristic isotopic pattern due to the presence of the bromine atom. Analysis of the fragmentation pattern, obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), would offer valuable insights into the compound's structure by showing how the molecule breaks apart.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages would be compared with the theoretically calculated values for the molecular formula of this compound (C₅H₇BrN₄O₂S) to verify its elemental composition and purity.

Computational Chemistry and Theoretical Studies on 4 Bromo N,n Dimethyl 1h Imidazole 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital Theory)

No published studies detailing quantum chemical calculations specifically for 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide were identified.

Data from DFT or molecular orbital theory calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their corresponding energy gap for this specific compound, are not available in the reviewed literature.

Specific findings from geometry optimization or conformational analysis studies for this compound have not been reported.

Molecular Docking Simulations for Interaction Profiling with Molecular Targets

There are no available molecular docking studies that profile the interaction of this compound with any specific molecular targets.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis to investigate and quantify the intermolecular interactions within the crystal structure of this compound has not been published.

Pharmacophore Site Identification and Optimization Studies

Pharmacophore modeling studies to identify and optimize the key chemical features of this compound responsible for potential biological activity have not been reported in the scientific literature.

Advanced Research Applications and Future Directions

Emerging Research Areas for Novel Chemical Entities

The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, and brominated derivatives, in particular, serve as versatile intermediates for the synthesis of novel bioactive molecules. While direct research on "4-Bromo-n,n-dimethyl-1h-imidazole-1-sulfonamide" is not extensively documented in publicly available literature, significant research into structurally related compounds, such as 4-Bromo-1,2-dimethyl-1H-imidazole, highlights the strategic importance of the 4-bromo-imidazole core in developing new chemical entities. This related compound has been identified as a crucial building block for constructing a wide array of active pharmaceutical ingredients (APIs). thieme-connect.de

The primary utility of the 4-bromo-imidazole moiety lies in its capacity to undergo further chemical modifications, most notably through cross-coupling reactions like the Suzuki-Miyaura coupling. thieme-connect.de This allows for the introduction of diverse substituents at the 4-position of the imidazole ring, leading to the generation of large libraries of novel compounds for biological screening.

Recent research efforts have demonstrated the value of 4-Bromo-1,2-dimethyl-1H-imidazole as a key starting material for a variety of potential therapeutics. thieme-connect.de Its structural motif is integral to the development of several classes of enzyme inhibitors and receptor modulators. thieme-connect.de The exploration of this and similar bromo-imidazole scaffolds is a burgeoning area of research, focused on discovering next-generation therapeutic agents with high potency and selectivity.

The table below summarizes several classes of bioactive compounds that have been developed using the 4-bromo-1,2-dimethyl-1H-imidazole core, indicating promising future directions for related chemical entities.

Class of Bioactive CompoundTherapeutic Target/Application
Cathepsin K inhibitorOsteoporosis and related bone disorders
Xanthine oxidase inhibitorsGout and hyperuricemia
EED and PRC2 modulatorsEpigenetic regulation, oncology
PDE1 inhibitorsNeurodegenerative diseases, cognitive enhancement
Casein kinase δ/ε inhibitorsAnticancer therapy
CDK8/19 inhibitorsOncology
RIP1 kinase inhibitorsInflammatory diseases, necroptosis
mGlu4 receptor positive allosteric modulatorsParkinson's disease, anxiety disorders
TGFβ inhibitorsFibrosis, cancer

This table showcases the diverse applications stemming from the use of 4-Bromo-1,2-dimethyl-1H-imidazole as a foundational chemical structure in drug discovery. thieme-connect.de

The development of cost-effective and scalable synthesis methods for these key building blocks is critical to advancing this research. thieme-connect.debohrium.com A robust supply of foundational molecules like 4-bromo-imidazole derivatives enables extensive medicinal chemistry campaigns aimed at identifying and optimizing lead compounds for various clinical applications. thieme-connect.de Future research will likely focus on expanding the diversity of substituents added to the imidazole core and exploring new therapeutic targets for the resulting novel chemical entities.

Q & A

Q. What are the established synthetic routes for 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide?

The synthesis typically involves sequential functionalization of the imidazole core. A common approach includes:

Sulfonylation : Reacting 4-bromo-1H-imidazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group, followed by dimethylamine treatment to form the sulfonamide moiety .

Bromination : If starting from N,N-dimethyl-1H-imidazole-1-sulfonamide, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in a polar solvent like DMF .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using flash chromatography (e.g., silica gel with isopropyl acetate/heptane gradients) .

Q. How is the structural integrity of this compound validated?

  • X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (SHELX suite) confirms bond lengths, angles, and stereochemistry. Use ORTEP-3 for graphical representation of thermal ellipsoids .
  • Spectroscopy :
    • 1H/13C NMR : Peaks for imidazole protons (δ ~7.0–8.0 ppm), dimethyl sulfonamide (δ ~3.0 ppm for N–CH3), and bromine-induced deshielding .
    • HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during sulfonylation?

  • Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to avoid over-sulfonation .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or DMF to enhance reagent solubility and reduce hydrolysis .
  • Catalytic Additives : Introduce catalytic pyridine to neutralize HCl byproducts, improving reaction efficiency .

Q. How should researchers resolve discrepancies between NMR and crystallographic data?

  • Dynamic Effects : NMR may average signals for rapidly interconverting conformers, whereas X-ray data reflects static structures. Use variable-temperature NMR to detect such dynamics .
  • Refinement Artifacts : Re-analyze SHELXL refinement parameters (e.g., displacement ellipsoids, hydrogen bonding) to exclude model bias .

Q. What strategies mitigate challenges in synthesizing derivatives via nucleophilic substitution?

  • Leaving Group Activation : Replace bromide with a better leaving group (e.g., triflate) using silver trifluoromethanesulfonate .
  • Protection/Deprotection : Temporarily protect the sulfonamide group with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .

Q. How does the electronic nature of the bromine substituent influence reactivity?

  • Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing effect deactivates the imidazole ring, directing further substitutions to the 2- and 5-positions.
  • Cross-Coupling Reactions : The C–Br bond facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and quantify impurities.
  • Elemental Analysis : Verify C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Q. How can computational tools aid in reaction design?

  • DFT Calculations : Predict regioselectivity of electrophilic attacks using Gaussian09 at the B3LYP/6-31G* level .
  • Docking Studies : Model interactions between the compound and biological targets (e.g., enzymes) using AutoDock Vina .

Data Contradiction Analysis

Q. Why might melting point data vary between synthetic batches?

  • Polymorphism : Crystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphic forms. Validate via PXRD .
  • Hydrate Formation : Characterize suspected hydrates using TGA-DSC to detect weight loss at 100–150°C .

Q. How to interpret conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Solubility Effects : Poor aqueous solubility may artificially reduce apparent activity. Test derivatives with PEG-400 or DMSO co-solvents .
  • Metabolic Instability : Assess compound stability in liver microsomes to identify rapid degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-n,n-dimethyl-1h-imidazole-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-n,n-dimethyl-1h-imidazole-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.